molecular formula C19H30N2O3 B6941401 N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-(2-propan-2-yloxyethyl)piperidin-4-amine

N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-(2-propan-2-yloxyethyl)piperidin-4-amine

Cat. No.: B6941401
M. Wt: 334.5 g/mol
InChI Key: WFKFJGHZZPFVJC-UHFFFAOYSA-N
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Description

N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-(2-propan-2-yloxyethyl)piperidin-4-amine is a complex organic compound that features a piperidine ring substituted with a benzodioxole moiety and an isopropoxyethyl group

Properties

IUPAC Name

N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-(2-propan-2-yloxyethyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3/c1-14(2)22-11-10-21-8-6-17(7-9-21)20-15(3)16-4-5-18-19(12-16)24-13-23-18/h4-5,12,14-15,17,20H,6-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFKFJGHZZPFVJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCN1CCC(CC1)NC(C)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-(2-propan-2-yloxyethyl)piperidin-4-amine typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Alkylation: The benzodioxole is then alkylated with an appropriate alkyl halide to introduce the ethyl group.

    Piperidine Ring Formation: The piperidine ring is synthesized separately, often starting from pyridine derivatives.

    Coupling Reaction: The benzodioxole derivative is coupled with the piperidine derivative using a suitable coupling agent, such as a palladium catalyst.

    Introduction of the Isopropoxyethyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can occur at the piperidine ring, potentially leading to the formation of secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the isopropoxyethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products

    Oxidation: Oxidation of the benzodioxole moiety can lead to the formation of carboxylic acids or quinones.

    Reduction: Reduction of the piperidine ring can yield secondary amines.

    Substitution: Substitution reactions can result in the formation of ethers or other substituted derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a tool in biochemical studies to investigate the function of various biological pathways.

    Industrial Applications: It may be used in the synthesis of complex organic molecules or as a precursor in the production of polymers.

Mechanism of Action

The mechanism of action of N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-(2-propan-2-yloxyethyl)piperidin-4-amine is not fully understood, but it is believed to interact with specific molecular targets in the body. The benzodioxole moiety may interact with enzymes or receptors, while the piperidine ring could influence the compound’s binding affinity and selectivity. The isopropoxyethyl group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: This compound shares the benzodioxole moiety but differs in the alkyl chain and amine substitution.

    1-(1,3-Benzodioxol-5-yl)-2-propanol: Similar in having the benzodioxole ring but lacks the piperidine and isopropoxyethyl groups.

    1-(1,3-Benzodioxol-5-yl)butan-2-one: Contains the benzodioxole ring but differs in the ketone functional group.

Uniqueness

N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-(2-propan-2-yloxyethyl)piperidin-4-amine is unique due to its combination of a benzodioxole moiety, a piperidine ring, and an isopropoxyethyl group. This unique structure may confer distinct biological activities and physicochemical properties, making it a valuable compound for further research and development.

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